molecular formula C19H23NOS B2977087 3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone CAS No. 883793-31-5

3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone

Cat. No.: B2977087
CAS No.: 883793-31-5
M. Wt: 313.46
InChI Key: KZXMGCUWLOXJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone is an organic compound that belongs to the class of anilino ketones. These compounds are characterized by the presence of an aniline group (a benzene ring attached to an amino group) and a ketone group (a carbonyl group bonded to two carbon atoms). The compound’s structure includes a cyclohexyl group attached to the aniline, a thienyl group (a sulfur-containing five-membered ring) attached to the propanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 4-cyclohexylaniline, is synthesized by the hydrogenation of 4-cyclohexyl nitrobenzene.

    Coupling with Thienyl Group: The aniline derivative is then coupled with a thienyl-containing reagent, such as 2-thienylacetic acid, under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structure allows it to fit into specific binding sites, influencing the function of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Phenylanilino)-1-(2-thienyl)-1-propanone: Similar structure but with a phenyl group instead of a cyclohexyl group.

    3-(4-Cyclohexylanilino)-1-(2-furyl)-1-propanone: Similar structure but with a furyl group instead of a thienyl group.

Uniqueness

3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone is unique due to the presence of both a cyclohexyl group and a thienyl group, which may confer distinct chemical and biological properties compared to its analogs. The combination of these groups can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

3-(4-cyclohexylanilino)-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS/c21-18(19-7-4-14-22-19)12-13-20-17-10-8-16(9-11-17)15-5-2-1-3-6-15/h4,7-11,14-15,20H,1-3,5-6,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXMGCUWLOXJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NCCC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.